molecular formula C23H25NO5 B2395537 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637751-85-0

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2395537
CAS RN: 637751-85-0
M. Wt: 395.455
InChI Key: PSAMQSVEDFSMQJ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as DMHP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMHP belongs to the class of chromenone derivatives and has been shown to possess various biological properties.

Scientific Research Applications

Anticancer Activity

Piperidinyl chromenone derivatives have drawn attention due to their potential as anticancer agents . Research indicates that these compounds exhibit cytotoxic effects against cancer cells by interfering with cell cycle progression, inducing apoptosis, and inhibiting tumor growth. Their ability to target specific pathways makes them promising candidates for further investigation in cancer therapy .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases. Piperidinyl chromenones have demonstrated anti-inflammatory activity by modulating key inflammatory mediators, such as cytokines and enzymes. These compounds may find applications in managing inflammatory conditions, including arthritis, asthma, and neuroinflammation .

Neuroprotective Effects

The central nervous system benefits from piperidinyl chromenones due to their neuroprotective properties . These compounds exhibit antioxidant activity, reduce oxidative stress, and enhance neuronal survival. Researchers are exploring their potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity

Piperidinyl chromenones display promising antimicrobial effects against bacteria, fungi, and viruses. Their unique chemical structure allows them to interact with microbial targets, making them valuable in combating infections. Further studies are needed to optimize their efficacy and safety .

Antiviral Potential

Given the global impact of viral infections, researchers are investigating piperidinyl chromenones as potential antiviral agents. These compounds have shown activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Their mode of action involves inhibiting viral replication or entry .

Cardiovascular Applications

Piperidinyl chromenones may have cardiovascular benefits. Some studies suggest that they exhibit vasorelaxant effects, which could be useful in managing hypertension. Additionally, their antioxidant properties may protect against oxidative stress-related cardiovascular diseases .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-27-20-9-6-15(12-21(20)28-2)18-14-29-23-16(22(18)26)7-8-19(25)17(23)13-24-10-4-3-5-11-24/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAMQSVEDFSMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

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